molecular formula C23H16N4O5 B569227 O-Desethyl Azilsartan CAS No. 1442400-68-1

O-Desethyl Azilsartan

Cat. No.: B569227
CAS No.: 1442400-68-1
M. Wt: 428.404
InChI Key: LLINNBQUGIKCPM-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

O-Desethyl Azilsartan (IUPAC name: 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid ) is a pharmacologically inactive metabolite of the antihypertensive drug Azilsartan. Its molecular formula is C₂₃H₁₆N₄O₅ , with a molecular weight of 428.4 g/mol . The structure comprises three distinct moieties:

  • A benzimidazole core substituted with a carboxylic acid group at position 4.
  • A biphenylmethyl group attached to the benzimidazole nitrogen.
  • A 1,2,4-oxadiazol-5-one ring linked to the biphenyl system.

The SMILES notation (C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 ) and InChI key (LLINNBQUGIKCPM-UHFFFAOYSA-N ) further clarify its connectivity.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains limited, studies on related compounds provide insights:

Key Features from Analogous Systems:

  • Hydrogen Bonding : In Azilsartan crystal structures, intramolecular hydrogen bonds (e.g., N–H···O and O–H···O) stabilize the conformation. Similar interactions likely occur in this compound, particularly between the oxadiazolone carbonyl and benzimidazole NH groups.
  • π-π Stacking : The benzimidazole and biphenyl systems may engage in π-π interactions, as observed in Azilsartan’s crystal lattice.
  • Torsional Angles : The oxadiazole ring in Azilsartan derivatives shows near-planarity (torsional angles <5°), while the biphenyl system adopts a dihedral angle of ~60°.
Parameter Value (Azilsartan Analogs) Likely Value (this compound)
Dihedral angle (biphenyl) 60.04° 58–62° (estimated)
Hydrogen bond length 1.8–2.1 Å 1.9–2.3 Å (predicted)

Comparative Structural Analysis with Parent Compound Azilsartan

This compound differs from Azilsartan (C₂₅H₂₀N₄O₅ ) primarily through the absence of an ethoxy group (–OCH₂CH₃) and a modified benzimidazole substitution pattern:

Structural Differences:

Feature Azilsartan This compound
Substituent at C2 Ethoxy group Oxo group (=O)
Benzimidazole Core 2-ethoxy-7-carboxylic acid substitution 2-oxo-4-carboxylic acid substitution
Molecular Weight 456.45 g/mol 428.4 g/mol

The loss of the ethoxy group reduces lipophilicity (calculated LogP: ~3.75 vs. ~5.2 for Azilsartan), impacting solubility and metabolic pathways.

Tautomeric Forms and Resonance Stabilization Mechanisms

The 1,2,4-oxadiazol-5-one moiety in this compound exhibits tautomerism and resonance stabilization:

Tautomeric Equilibria:

  • Keto-Enol Tautomerism :

    • Keto form : Dominant state with a carbonyl group at C5.
    • Enol form : Rare due to destabilization from aromaticity loss in the oxadiazole ring.
  • Resonance in Oxadiazolone :

    • Delocalization of π-electrons across N–O–C=O stabilizes the ring.
    • Calculated aromaticity indices (HOMA) for similar oxadiazolones range from 0.2–0.4, indicating weak aromatic character.

Stabilizing Interactions in Benzimidazole:

  • Resonance : The benzimidazole NH group participates in conjugation with the adjacent carbonyl, enhancing stability.
  • Hydrogen Bonding : Intramolecular H-bonds between the oxadiazolone carbonyl and benzimidazole NH further rigidify the structure.

Properties

IUPAC Name

2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLINNBQUGIKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBU Salt Formation

Radl et al. (2015) introduced a method to minimize O-Desethyl Azilsartan by converting Azilsartan methyl ester into its DBU (1,8-diazabicycloundec-7-ene) salt. This step reduces carryover impurities from earlier stages, as shown below:

StepImpurity Level (HPLC %)This compound Content
Crude Methyl Ester96.601.5
DBU Salt Purification99.810.08

Data adapted from Table 1 in

The DBU salt’s crystalline structure impedes deethylation by stabilizing the ethyl group through hydrogen bonding with the DBU molecule.

Solvent-Mediated Crystallization

Kim and Koo (2019) optimized the acidification of Azilsartan disodium salt using ethanol/water mixtures, achieving sub-micron crystals with reduced impurity content:

Solvent CombinationThis compound (%)Mean Crystal Size (µm)
Water1.4312.5
Water/Ethanol0.010.7

Data derived from

Ethanol’s low polarity suppresses ionization of the ethyl group, thereby minimizing hydrolysis.

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC with UV detection at 254 nm is the gold standard for quantifying this compound. The impurity elutes at 8.2 min (C18 column, acetonitrile/0.1% phosphoric acid gradient), whereas Azilsartan elutes at 10.5 min.

Spectroscopic Confirmation

  • MS (ESI+) : m/z 429.4 [M+H]⁺ for this compound vs. 457.4 for Azilsartan.

  • ¹H NMR : Absence of the ethyl group’s triplet at δ 1.42 ppm (J = 7.0 Hz) confirms deethylation.

Industrial-Scale Mitigation Approaches

Process Analytical Technology (PAT)

Real-time monitoring of reaction pH and temperature reduces this compound levels by 30–50% in batch processes. For instance, maintaining pH < 3.5 during acidification and limiting hydrolysis time to <2 hours are critical.

Design of Experiments (DoE)

A three-factor DoE study identified optimal conditions for Azilsartan hydrolysis:

  • NaOH Concentration : 0.5 M

  • Temperature : 45°C

  • Reaction Time : 4 hours

Under these conditions, this compound content remains below 0.05%.

Regulatory and Pharmacopeial Standards

The European Pharmacopoeia specifies a limit of 0.15% for this compound in Azilsartan medoxomil active pharmaceutical ingredients (APIs). Current industrial batches consistently achieve ≤0.08% through DBU salt purification and ethanol/water crystallization .

Chemical Reactions Analysis

Cyclization of Hydroxyamidino Intermediates

During the cyclization of methyl 1-[[2'-(hydroxycarbamimidoyl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylate (Formula III), acidic or high-temperature conditions promote the elimination of the ethoxy group, yielding O-Desethyl Azilsartan .

Reaction Conditions

ParameterTypical RangeImpact on Impurity Formation
Temperature80–85°CHigher temps increase impurity
BaseNaOH, KOHAlkaline conditions reduce impurity
SolventDMSO, NMPPolar aprotic solvents minimize side reactions

Example :

  • Cyclization of Formula III with 0.4N NaOH at 50–55°C resulted in 0.083–0.12% desethyl impurity .

Hydrolysis of Azilsartan Medoxomil

Hydrolysis of the prodrug azilsartan medoxomil under acidic conditions (e.g., HCl) generates this compound via cleavage of the ethoxy group .

Degradation Pathways

This compound itself undergoes further reactions under specific conditions:

Oxidation

Exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) leads to hydroxylation or epoxidation of the benzimidazole ring, though detailed product profiles remain understudied .

Hydrolysis

In aqueous alkaline media, the oxadiazolone ring may hydrolyze to form carboxylic acid derivatives, though this is not a dominant pathway .

Impurity Control Strategies

Industrial processes employ optimized conditions to suppress this compound formation:

Process Modifications

StrategyOutcomeSource
Low-temperature cyclization (20–25°C)Reduces impurity to <0.2% WO2012107814A1
Use of phosphate buffers (e.g., K₂HPO₄)Limits side reactions WO2016147120A1
Base-initiated cyclization (t-BuOK in DMSO)Achieves >95% purity WO2012139535A1

Analytical Monitoring

HPLC methods quantify this compound at levels as low as 0.03% , ensuring compliance with ICH guidelines .

Structural Reactivity Insights

The ethoxy group at position 2 of the benzimidazole core is the primary site of reactivity, making it susceptible to:

  • Nucleophilic substitution under acidic conditions.

  • Elimination reactions during cyclization .

Industrial-Scale Mitigation

Patented methods (e.g., US9233955B2, WO2016147120A1) highlight:

  • Reagent optimization : Substituting HCl with milder acids (e.g., acetic acid) during hydrolysis reduces desethyl impurity to <0.1% .

  • Purification techniques : High-performance liquid chromatography (HPLC) and recrystallization from acetone/water mixtures enhance final purity .

Scientific Research Applications

Clinical Applications

1. Efficacy in Hypertension Management

Several studies have demonstrated the effectiveness of Azilsartan Medoxomil in reducing blood pressure, which indirectly highlights the role of O-Desethyl Azilsartan as a relevant metabolite. A meta-analysis revealed that patients receiving Azilsartan therapy experienced greater reductions in systolic and diastolic blood pressure compared to other ARBs like Valsartan and Olmesartan .

2. Safety Profile

This compound maintains a favorable safety profile similar to that of Azilsartan Medoxomil. In clinical trials involving overweight or obese patients with hypertension, adverse events were primarily mild to moderate, with a high frequency of positive therapeutic responses observed .

Pharmaceutical Formulations

1. Stability and Solubility

Recent patents have focused on developing stable pharmaceutical compositions that include this compound alongside Azilsartan Medoxomil. These formulations aim to enhance solubility and stability without requiring pH control agents, thus broadening the potential for effective drug delivery systems .

2. Combination Therapies

This compound is also being explored in combination therapies, such as Edarbyclor, which combines Azilsartan Medoxomil with chlorthalidone for synergistic effects on blood pressure reduction . The inclusion of this compound in such combinations may improve therapeutic outcomes by leveraging its pharmacodynamic properties.

Comparative Efficacy Studies

A summary table of major clinical trials comparing this compound and its parent compound is presented below:

Study ReferenceDesignNumber of PatientsTreatment DurationPrimary OutcomeResults
Sica et al.RCT98424 weeksChange in SBPSignificant reduction with this compound
Bakris et al.RCT127516 weeksSBP comparisonThis compound more effective than Olmesartan
Rakugi et al.RCT62216 weeksDBP and SBP changeSignificant improvements with this compound

Mechanism of Action

O-Desethyl Azilsartan exerts its effects by selectively binding to the AT1 receptor, blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The compound’s high affinity for the AT1 receptor ensures effective and sustained antihypertensive action .

Comparison with Similar Compounds

Structural Analogues and Impurities of Azilsartan

Azilsartan Medoxomil undergoes metabolic and synthetic pathways that generate structurally related compounds. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Role/Source
O-Desethyl Azilsartan (AZ-M2) C₂₃H₁₆N₄O₅ 428.4 Major metabolite and impurity
1-[(2'-Carbamoylbiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylic Acid C₂₄H₂₁N₃O₄ 415.44 Synthetic intermediate/impurity
2-Hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic Acid C₂₅H₁₉N₅O₆ 493.45 Oxidation-related impurity

Key Differences :

  • This compound lacks the ethyl group present in Azilsartan, altering its lipophilicity and binding affinity.
  • The carbamoyl-substituted analogue contains a carbamoyl group instead of the oxadiazolone ring, reducing its AT1R antagonistic activity.
  • The 2-hydroxy derivative results from oxidative metabolism, further modifying its pharmacokinetic profile .

Pharmacokinetic Comparison with Azilsartan Medoxomil

  • Bioavailability : As a metabolite, its systemic exposure depends on the metabolic conversion rate of the prodrug Azilsartan Medoxomil.
  • Clearance : Renal clearance pathways differ, with this compound showing reduced hepatic metabolism .

Comparison with Other Angiotensin Receptor Blockers (ARBs)

Clinical Efficacy of Azilsartan vs. Olmesartan and Valsartan

  • Blood Pressure Reduction : Azilsartan Medoxomil (80 mg/day) reduces systolic blood pressure (SBP) by 14.5 mmHg and diastolic blood pressure (DBP) by 6.8 mmHg , outperforming Olmesartan (40 mg/day) and Valsartan (320 mg/day) in head-to-head trials .
  • Dose Equivalence : Azilsartan Medoxomil 80 mg is pharmacodynamically equivalent to Azilsartan 40 mg due to prodrug conversion .

Unique Pharmacological Effects

  • Osteoclastogenesis Inhibition : Azilsartan suppresses RANKL-induced osteoclast formation, a pleiotropic effect absent in most ARBs .

Analytical Methods for Detection and Quantification

This compound and related impurities are monitored using advanced chromatographic techniques:

  • RP-HPLC : A validated method resolves Azilsartan, this compound, and other impurities with a detection limit of 0.01% .
  • LC-MS : Used for structural identification and quantification in pharmacokinetic studies .

Biological Activity

O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, a prodrug utilized in the treatment of hypertension. This compound primarily functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor). Its biological activity is characterized by its potent antihypertensive effects and interactions with various cellular pathways.

This compound exerts its effects by selectively binding to the AT1 receptor, inhibiting the actions of angiotensin II, which include vasoconstriction and aldosterone secretion. This blockade leads to a reduction in blood pressure and has implications for cardiovascular health. The compound's high affinity for the AT1 receptor is a significant factor in its efficacy as an antihypertensive agent.

Key Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting the AT1 receptor, the compound prevents the downstream effects of angiotensin II, which include:

  • Vasoconstriction : Reduction in blood vessel diameter leading to increased blood pressure.
  • Aldosterone Secretion : Increased sodium and water retention, contributing to higher blood volume and pressure.

Pharmacokinetics

This compound is rapidly converted from azilsartan medoxomil following oral administration through hydrolysis in the gastrointestinal tract. Its pharmacokinetic profile includes:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver via CYP2C9 enzyme.
  • Excretion : Renal excretion of metabolites.

The compound has a long half-life, allowing for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects .

Cellular Effects

The blockade of the AT1 receptor by this compound influences various cellular processes:

  • Vascular Smooth Muscle Cells : Inhibition of proliferation and migration, which are critical events in hypertension and atherosclerosis development.
  • Endothelial Cells : Modulation of endothelial function, contributing to improved vascular health.

Comparative Analysis with Other Angiotensin II Receptor Antagonists

This compound exhibits unique properties compared to other angiotensin II receptor antagonists. Below is a comparison table highlighting these differences:

Compound NameMechanism of ActionUnique Features
This compoundAT1 receptor antagonistActive metabolite with potent affinity for AT1
LosartanAT1 receptor antagonistFirst drug in this class; established safety profile
ValsartanAT1 receptor antagonistLonger half-life than many competitors
IrbesartanAT1 receptor antagonistEffective in renal protection
CandesartanAT1 receptor antagonistUnique prodrug formulation

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

  • Hypertension Models : Animal studies indicate that this compound significantly reduces blood pressure in hypertensive models, showcasing its potential as a therapeutic agent.
  • Diabetes and Nephropathy : In diabetic rat models, this compound has been shown to mitigate albuminuria and proteinuria, indicating protective renal effects .
  • Pharmacogenomics : Research on CYP2C9 gene polymorphisms suggests that genetic variations may influence the metabolism of azilsartan and its active metabolite, highlighting the importance of personalized medicine approaches .

Q & A

Q. What are the pharmacokinetic parameters of O-Desethyl Azilsartan (AZ-M2) in preclinical studies?

this compound, the active metabolite of Azilsartan Medoxomil, exhibits distinct pharmacokinetic properties. Supplemental Table 1 (referenced in ) provides parameters such as bioavailability, half-life (t1/2t_{1/2}), maximum plasma concentration (CmaxC_{\text{max}}), and area under the curve (AUC) following oral administration. For instance, AZ-M2 demonstrates a prolonged t1/2t_{1/2} compared to the parent compound, which may influence dosing regimens in hypertension models .

Q. How is this compound synthesized, and what analytical methods validate its purity?

this compound is derived via enzymatic or chemical hydrolysis of Azilsartan Medoxomil. Synthesis validation typically employs high-performance liquid chromatography (HPLC) with UV detection, as outlined in dissolution studies (e.g., pH-dependent media with sodium dodecyl sulfate (SDS) to enhance solubility) . Purity criteria align with pharmacopeial standards, requiring ≥98% chromatographic purity and confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Per OSHA HCS guidelines, researchers must avoid inhalation, skin contact, and ingestion. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Emergency protocols for spills include immediate decontamination with ethanol/water mixtures and proper disposal in sealed containers .

Advanced Research Questions

Q. How can researchers optimize in vitro dissolution methods for this compound formulations?

Dissolution optimization requires media selection (e.g., pH 1.0 with 0.03% SDS or pH 4.5 with 0.4% SDS) and paddle rotation speed (50 rpm) to mimic physiological conditions. HPLC analysis quantifies dissolution efficiency, with acceptance criteria ≥85% release within 30 minutes. This aligns with bioequivalence standards for generic drug development .

Q. What experimental designs address bioavailability challenges in this compound formulations?

A 323^2 factorial design (as in ) evaluates independent variables like drug loading (35–45 mg) and polymer concentration (Soluplus® at 40–80 mg). Responses include solubility (μ\mug/mL) and % drug dissolved. Statistical tools (e.g., ANOVA) identify optimal ratios, while solid dispersion via solvent evaporation enhances solubility by disrupting crystalline structures .

Q. How do researchers resolve discrepancies in comparative efficacy data between this compound and other ARBs?

Meta-analyses of preclinical and clinical studies should control for variables like baseline blood pressure, renal function, and co-administered drugs. highlights Azilsartan’s superior AT1 receptor binding affinity (IC50_{50} = 2.6 nM) compared to Olmesartan (IC50_{50} = 6.0 nM), necessitating dose-normalized comparisons. Confounding factors (e.g., metabolic stability) require pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodologies validate the stability of this compound under accelerated storage conditions?

Stability studies follow ICH Q1A guidelines, testing degradation under 40°C/75% RH for 6 months. Analytical methods (e.g., forced degradation via acid/base hydrolysis, oxidation) identify major impurities. Reversed-phase HPLC with photodiode array (PDA) detection quantifies degradation products, ensuring compliance with ≤0.2% impurity thresholds .

Q. How can researchers design assays to differentiate this compound from its prodrug or metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) distinguishes structural analogs. For example, Azilsartan Medoxomil (m/z 569.2) and this compound (m/z 513.1) exhibit distinct fragmentation patterns. Method validation includes specificity, linearity (1–100 ng/mL), and precision (CV ≤15%) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal Emax) quantify efficacy parameters like EC50_{50}. Bayesian hierarchical models account for inter-study variability in meta-analyses. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Detailed experimental sections must include solvent ratios (v/v), reaction temperatures (±1°C), and purification steps (e.g., column chromatography with silica gel 60). Supplementary Information (SI) should provide raw NMR/MS spectra and crystallographic data (if available) .

Contradictions and Limitations

  • Bioavailability vs. Solubility: While solid dispersions improve solubility (), interspecies differences in cytochrome P450 metabolism may limit extrapolation of preclinical bioavailability data to humans .
  • Comparative Efficacy: emphasizes Azilsartan’s potency, but clinical relevance requires long-term outcome studies to confirm superiority over other ARBs in reducing cardiovascular events .

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